molecular formula C19H14N4O4S B2633603 N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide CAS No. 332384-06-2

N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide

Cat. No. B2633603
CAS RN: 332384-06-2
M. Wt: 394.41
InChI Key: TYLQDKKEHZRFSJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are important fused bicyclic heterocycles recognized for their wide range of applications in medicinal chemistry . They have shown promising and diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The structural elucidation of the synthesized imidazo-pyridine derivatives was performed by different spectroscopic techniques including IR, NMR, and Mass .


Chemical Reactions Analysis

The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Physical And Chemical Properties Analysis

The synthesized compounds were characterized using different spectroscopic techniques including IR, NMR, and Mass .

Scientific Research Applications

Synthesis and Characterization

N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide and its derivatives are of interest in the field of chemistry for their structural properties and potential applications. Research has focused on the synthesis of novel compounds containing the imidazo[1,2-a]pyridine scaffold, characterizing them through various spectroscopic techniques. The presence of two conformers, namely syn-periplanar E and anti-periplanar E, was revealed in the N-acylhydrazones synthesized, indicating the compound's structural complexity and potential for diverse interactions and reactivity (Evrard et al., 2022).

Medicinal Chemistry and Biological Activity

The scaffold is significant in medicinal chemistry, with a wide range of biological activities reported. The challenge in functionalizing the C2 position of imidazo[1,2-a]pyridines has been noted, with a focus on overcoming the difficulty due to the stability of electrophilic attack on its C3 position. The realization of the emerging medicinal potential of C2 functionalized imidazo[1,2-a]pyridines, especially in the context of commercialized compounds like Zolimidine and Miroprofen, highlights the importance of this chemical structure in drug development and medicinal applications (Sharma & Prasher, 2022).

Chemical Reactivity and Applications

The compound's derivatives have been explored for their reactivity, where they underwent various chemical reactions such as nitration, bromination, azo coupling, and nitrosation. The acylation of the methylene group by amino acids esters, followed by the addition of the amino group to the cyano group, demonstrated the compound's versatility in chemical synthesis, leading to the formation of complex structures with potential applications in material science, chemical sensors, and more (Kutrov et al., 2008).

Mechanism of Action

Target of Action

N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide, also known as ChemDiv1_005615, N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide, or HMS602P05, has been found to exhibit inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes are the primary targets of this compound .

Mode of Action

The compound interacts with its targets, acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase by N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . On the other hand, the inhibition of lipoxygenase can affect the metabolism of arachidonic acid, leading to changes in the production of leukotrienes .

Pharmacokinetics

The compound’s inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase suggest that it can reach its targets in the body

Result of Action

The molecular and cellular effects of N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide’s action are primarily due to the inhibition of its target enzymes. By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound can affect neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft . The inhibition of lipoxygenase can affect the production of leukotrienes, which are involved in inflammatory responses .

Safety and Hazards

While specific safety and hazard information for “N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide” is not available, it’s important to note that the synthesis method is environmentally benign .

Biochemical Analysis

Biochemical Properties

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes . These interactions suggest that N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide could potentially modulate cholinergic signaling and inflammatory pathways.

Cellular Effects

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide exhibits significant effects on various cell types and cellular processes. Imidazo[1,2-a]pyridine derivatives have been reported to possess anticancer properties, particularly against breast cancer cells . These compounds can influence cell signaling pathways, gene expression, and cellular metabolism. For example, they have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR .

Molecular Mechanism

The molecular mechanism of action of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide involves several key interactions at the molecular level. Imidazo[1,2-a]pyridine derivatives can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . For instance, these compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, they can induce cell cycle arrest and apoptosis by activating caspase-3 and inhibiting tubulin polymerization .

Temporal Effects in Laboratory Settings

The temporal effects of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Imidazo[1,2-a]pyridine derivatives have shown stability under various conditions, and their effects on cells can be observed over extended periods . Long-term studies have demonstrated that these compounds can maintain their biological activity and continue to modulate cellular processes such as gene expression and cell signaling .

Dosage Effects in Animal Models

The effects of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide vary with different dosages in animal models. Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, these compounds can effectively inhibit target enzymes and modulate signaling pathways, while higher doses may result in toxicity and adverse effects on organ function .

Metabolic Pathways

N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is involved in various metabolic pathways. Imidazo[1,2-a]pyridine derivatives interact with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, these compounds have been shown to inhibit key enzymes involved in metabolic pathways, thereby modulating the production and utilization of metabolites .

Transport and Distribution

The transport and distribution of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide within cells and tissues involve various transporters and binding proteins. Imidazo[1,2-a]pyridine derivatives can be transported across cell membranes and distributed to different cellular compartments . These compounds can interact with specific transporters and binding proteins, influencing their localization and accumulation within cells . For instance, they may be transported into the nucleus, where they can modulate gene expression and other nuclear processes .

Subcellular Localization

The subcellular localization of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is crucial for its activity and function. Imidazo[1,2-a]pyridine derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, these compounds may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . Additionally, they can be found in the cytoplasm and nucleus, where they can modulate various cellular processes .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-23(25)16-4-3-5-17(12-16)28(26,27)21-15-9-7-14(8-10-15)18-13-22-11-2-1-6-19(22)20-18/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQDKKEHZRFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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